Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methylbutoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-3-9(2)8-12-7-6-11-5-4-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGPMKGMNCNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468285 | |
| Record name | Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169505-10-6 | |
| Record name | Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
General Synthetic Strategies for Polyethylene (B3416737) Glycol Ethers
The industrial production of glycol ethers relies heavily on alkoxylation reactions, particularly ethoxylation, due to the ready availability of ethylene (B1197577) oxide and its high reactivity.
Ethoxylation is a widely utilized industrial process for producing alcohol ethoxylates. wikipedia.orgheraproject.com The reaction involves the addition of ethylene oxide to an alcohol in a stepwise manner. acs.orgvt.edu This process is typically catalyzed by a base, most commonly potassium hydroxide (B78521) (KOH), at elevated temperatures (around 180°C) and pressures of 1-2 bar. wikipedia.orgresearchgate.net The reaction is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org
The general reaction can be represented as: R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH
A key characteristic of this method is the production of a mixture of products with a distribution of polyethylene glycol chain lengths (oligomers). wikipedia.orgacs.org The reactivity of an ethoxylated alcohol can be greater than the initial alcohol, which makes precise control over the chain length challenging and leads to a broad molecular weight distribution. wikipedia.org The choice of catalyst can influence this distribution; specialized catalysts have been developed to produce narrow-range ethoxylates. acs.orgnih.gov
Alcohol alkoxylation is a broader category of reactions that includes ethoxylation as well as propoxylation (using propylene (B89431) oxide) and butoxylation (using butylene oxide). vt.edu These reactions follow a similar principle: the ring-opening of an epoxide by an alcohol nucleophile. The synthesis of alcohol ethoxylates is the most significant commercial application of this reaction type. acs.org
Different catalytic systems, including basic, acidic, and specialized catalysts, can be employed to control the reaction rate and the properties of the final products. nih.govresearchgate.net Basic catalysts generally result in fewer byproducts, such as the formation of polyethylene glycol from trace amounts of water, compared to acidic catalysts. acs.orgnih.gov
Specific Synthesis Routes for Ethanol (B145695), 2-[2-(2-methylbutoxy)ethoxy]-
The target molecule, Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-, is an unsymmetrical ether. Its synthesis can be approached by the controlled ethoxylation of a specific alcohol or by the strategic formation of its ether linkages using alkylation methods.
One plausible route is the stepwise ethoxylation of 2-methylbutanol. The first mole of ethylene oxide would react with 2-methylbutanol to form 2-(2-methylbutoxy)ethanol. The subsequent addition of a second mole of ethylene oxide would then yield the desired product, Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-. This approach would leverage the general ethoxylation strategy described previously, though careful control of stoichiometry would be required to maximize the yield of the di-ethoxylated product.
A more targeted approach to forming unsymmetrical ethers is the Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850. wikipedia.orgbyjus.com This reaction involves the alkylation of an alkoxide ion with a suitable alkylating agent, typically a primary alkyl halide or a sulfonate ester (like a tosylate). byjus.comlibretexts.orgmasterorganicchemistry.com The alkoxide is readily formed by deprotonating an alcohol with a strong base, such as sodium hydride (NaH) or an alkali metal like sodium. byjus.comlibretexts.orgkhanacademy.org
For the synthesis of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-, two primary Williamson pathways can be envisioned, differing in the choice of the alkoxide and the alkyl halide.
Interactive Table: Proposed Williamson Ether Synthesis Routes
| Route | Alkoxide Nucleophile | Alkyl Halide Electrophile | Resulting Product |
| A | Sodium 2-(2-methylbutoxy)ethoxide | 2-Chloroethanol | Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- |
| B | Sodium 2-(2-hydroxyethoxy)ethoxide (from Diethylene Glycol) | 1-Bromo-2-methylbutane | Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- |
The formation of the ethereal linkages in Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- via the Williamson synthesis is a classic example of a nucleophilic substitution reaction. byjus.com This method is exceptionally versatile for preparing both symmetrical and asymmetrical ethers in a laboratory setting. byjus.com The reaction's success is contingent on the structure of the reactants. The alkylating agent should ideally be a primary halide to avoid competing elimination reactions, which become significant with secondary and tertiary halides due to the strong basicity of the alkoxide nucleophile. wikipedia.orgmasterorganicchemistry.com In both proposed routes (A and B), one reactant is a primary halide while the other is a primary or secondary alcohol, fitting the optimal conditions for the Williamson synthesis.
Advanced adaptations of this principle exist, such as the stepwise solid-phase synthesis of polyethylene glycol derivatives, which also relies on Williamson ether formation for chain elongation. nih.gov
Mechanistic Studies of Relevant Alkoxylation and Etherification Reactions
Understanding the mechanisms of alkoxylation and etherification is crucial for controlling reaction outcomes and optimizing synthesis.
The base-catalyzed alkoxylation of an alcohol proceeds via an anionic mechanism. In the first step, the catalyst (e.g., OH⁻) deprotonates the alcohol to form a more nucleophilic alkoxide ion (RO⁻). This alkoxide then acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring in a nucleophilic substitution reaction. This attack opens the strained three-membered ring and forms a new, longer-chain alkoxide. This new alkoxide can then attack another ethylene oxide molecule, leading to chain propagation. The process is terminated by protonation, typically during workup.
In contrast, acid-catalyzed alkoxylation involves the formation of cationic intermediates. researchgate.net A Lewis or Brønsted acid activates the ethylene oxide by coordinating to its oxygen atom, forming an oxonium ion. researchgate.net This activation makes the ring more susceptible to nucleophilic attack by a neutral alcohol molecule. researchgate.net
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This is a single, concerted step where the alkoxide nucleophile attacks the electrophilic carbon atom of the alkyl halide from the side opposite to the leaving group (backside attack). byjus.commasterorganicchemistry.com As the new carbon-oxygen bond forms, the carbon-halide bond breaks simultaneously. byjus.com This mechanism explains the preference for primary alkyl halides, as steric hindrance in secondary and especially tertiary halides impedes the backside attack required for the SN2 pathway, favoring elimination (E2) instead. wikipedia.org
SN1 and SN2 Reaction Mechanisms in Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation and typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com This reaction involves the attack of an alkoxide nucleophile on an alkyl halide or other substrate with a good leaving group. wikipedia.org For the synthesis of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-, this could involve the reaction of a 2-methylbutoxy alkoxide with a suitable diethylene glycol-derived electrophile, or vice-versa.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.comulethbridge.ca This process results in an inversion of stereochemistry at the carbon center if it is chiral. ulethbridge.ca The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile. masterorganicchemistry.com For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary or methyl, as steric hindrance can significantly slow down the reaction. masterorganicchemistry.com Secondary halides may give mixed substitution and elimination products, while tertiary halides almost exclusively yield alkenes via elimination (E2). masterorganicchemistry.comjk-sci.com
In contrast, the unimolecular nucleophilic substitution (SN1) reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to racemization if the carbon is a stereocenter. organic-chemistry.org SN1 reactions are favored for tertiary substrates that can form stable carbocations and are promoted by polar protic solvents. organic-chemistry.org
For a target molecule like Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-, the SN2 pathway is the most practical approach. A potential route would involve deprotonating 2-(2-ethoxy)ethanol with a strong base like sodium hydride to form the corresponding alkoxide, which then attacks a primary alkyl halide such as 1-bromo-2-methylbutane. The use of a primary halide ensures that the SN2 reaction is highly favored over competing elimination reactions.
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two steps, involves carbocation intermediate | One concerted step |
| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Stereochemistry | Racemization | Inversion of configuration |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Cascade Reactions and Rearrangements in Related Systems
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur consecutively in a single operation without the isolation of intermediates or the addition of new reagents. wikipedia.orgnih.gov This approach offers high atom economy and efficiency, enabling the rapid construction of complex molecular architectures from simpler precursors. wikipedia.org
In the context of polyether synthesis, cascade reactions can be envisioned through the sequential ring-opening of epoxides. nih.gov For instance, the synthesis of the diethylene glycol portion of the target molecule could theoretically be part of a cascade process. An initial nucleophilic attack by the 2-methylbutoxy anion on an ethylene oxide molecule would generate a new alkoxide. This newly formed alkoxide could then act as an intramolecular nucleophile, attacking a second ethylene oxide molecule in a sequential fashion. Such processes are particularly valuable in the synthesis of complex polyether natural products. nih.gov
The design of a successful cascade reaction requires careful planning of substrates and reaction conditions to ensure that each subsequent reaction is triggered by the functionality formed in the previous step. While a true cascade is less common for synthesizing a simple molecule like Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-, the principles are applied in industrial ethoxylation processes where multiple ethylene oxide units are added to an alcohol starter.
Rearrangements are less common in the synthesis of simple acyclic ethers but can be significant in related systems. For example, iridium-catalyzed 1,3-rearrangements of allylic ethers can be used to form different, often more sterically hindered, allylic ethers. organic-chemistry.org While not directly applicable to the saturated target molecule, these types of rearrangements highlight the diverse reactivity of ethers under specific catalytic conditions.
Catalytic Approaches in Glycol Ether Synthesis
Catalysis is fundamental to the industrial production of glycol ethers, offering pathways that are more efficient and selective than stoichiometric methods. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and applications.
Homogeneous Catalysis
Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants. A primary industrial method for synthesizing glycol ethers is the ethoxylation of alcohols, which involves the reaction of an alcohol with ethylene oxide. wikipedia.org This reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), which deprotonates the alcohol to form a more nucleophilic alkoxide. wikipedia.orgreddit.com The alkoxide then attacks the ethylene oxide ring, initiating the polymerization or addition. This process is highly exothermic and requires careful temperature control. wikipedia.org For the target molecule, this would involve reacting 2-methylbutanol with two equivalents of ethylene oxide under basic catalysis.
Acid catalysis can also be employed for ether synthesis, typically through the dehydration of two alcohol molecules or the addition of an alcohol to an alkene. Homogeneous acid catalysts like sulfuric acid can facilitate the etherification of ethylene glycol with an alcohol. google.com However, these reactions often require high temperatures and can lead to side products, such as the formation of dioxane from the dimerization of ethylene glycol. More advanced homogeneous systems, such as those using ruthenium complexes, have been developed for transformations involving alcohols, including the formation of ether linkages as part of polyesterether synthesis. acs.org
Heterogeneous Catalysis
Solid acid catalysts, such as ion-exchange resins like Amberlyst-15 and zeolites like HZSM-5, have proven effective for the etherification of glycols with alcohols. mdpi.comresearchgate.netresearchgate.net These materials possess acidic sites on their surface that can activate the alcohol substrates. For example, the synthesis of glycol ethers from ethylene glycol and ethanol has been demonstrated using HZSM-5, with reaction conditions optimized to maximize conversion and selectivity. researchgate.netresearchgate.net Similarly, Amberlyst-15 has been used to produce ethylene glycol monobutyl ether from ethylene glycol and n-butanol. researchgate.net These solid catalysts are often used in fixed-bed reactors, allowing for continuous processing.
Solid base catalysts, such as calcined hydrotalcites (layered double hydroxides), are effective for the reaction of alcohols with epoxides. globethesis.com For instance, Mg-Al mixed oxides derived from hydrotalcites have shown high activity and selectivity for the synthesis of propylene glycol monoethyl ether from ethanol and propylene oxide. globethesis.com The basic sites on the catalyst surface facilitate the deprotonation of the alcohol, initiating the ring-opening of the epoxide.
| Catalyst | Reactants | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| HZSM-5 (modified with ammonium (B1175870) sulfate) | Ethylene Glycol, Ethanol | Etherification | 69.17% glycol conversion; 72.91% selectivity to monoether at 180°C, 7 MPa. | researchgate.net |
| Amberlyst-15 | Ethylene Glycol, n-Butanol | Etherification | Effective solid acid catalyst for producing ethylene glycol monobutyl ether. | researchgate.net |
| Calcined Mg-Al Hydrotalcite | Propylene Oxide, Ethanol | Alkoxylation | 98.88% propylene oxide conversion; 98.20% selectivity to glycol ether. | globethesis.com |
| Polyperfluorosulfonic acid resin | Glycols, Alcohols | Etherification | Effective for producing various glymes at 160-220°C. | google.com |
Advanced Analytical Characterization and Quantification
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the functional groups present can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide crucial information for the structural confirmation of Ethanol (B145695), 2-[2-(2-methylbutoxy)ethoxy]-.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly the proximity to electronegative oxygen atoms. The predicted ¹H NMR chemical shifts, multiplicities, and integrations for the compound are detailed in the table below. Protons closer to the oxygen atoms are expected to be deshielded and thus appear at a higher chemical shift (downfield). libretexts.org The splitting patterns (multiplicity) are predicted based on the n+1 rule, which arises from spin-spin coupling with neighboring protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂-OH | ~3.70 | Triplet | 2H |
| -O-CH₂-CH₂-OH | ~3.65 | Triplet | 2H |
| -O-CH₂-CH₂-O- | ~3.60 | Multiplet | 4H |
| -O-CH₂(2-methylbutoxy) | ~3.40 | Multiplet | 2H |
| -CH(CH₃)- | ~1.60 | Multiplet | 1H |
| -CH₂-(ethyl) | ~1.40 | Multiplet | 2H |
| -CH₃(methyl) | ~0.90 | Doublet | 3H |
| -CH₃(ethyl) | ~0.88 | Triplet | 3H |
| -OH | Variable | Singlet (broad) | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the structure of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments. Carbons bonded to oxygen atoms will appear at higher chemical shifts. docbrown.info
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂-OH | ~61-63 |
| -O-CH₂-CH₂-OH | ~72-74 |
| -O-CH₂-CH₂-O- | ~70-72 |
| -O-CH₂(2-methylbutoxy) | ~75-77 |
| -CH(CH₃)- | ~34-36 |
| -CH₂-(ethyl) | ~26-28 |
| -CH₃(methyl) | ~16-18 |
| -CH₃(ethyl) | ~11-13 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is expected to show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups, as well as for the alkyl C-H bonds. vscht.cz
The most prominent features would be:
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the terminal alcohol group. The broadness is due to hydrogen bonding.
Strong absorption bands in the region of 1050-1150 cm⁻¹ due to the C-O stretching vibrations of the ether linkages and the primary alcohol. libretexts.org
Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl chain. cdnsciencepub.com
| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200-3600 | Strong, Broad |
| C-H (sp³) | Stretch | 2850-3000 | Strong, Sharp |
| C-O (Ether & Alcohol) | Stretch | 1050-1150 | Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used for structural elucidation.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular ion (M⁺) peak for Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- would be observed at an m/z corresponding to its molecular weight (176.25 g/mol ). epa.gov However, for alcohols and ethers, the molecular ion peak is often weak or absent. libretexts.org
The fragmentation of this molecule is expected to occur primarily through cleavage of C-O and C-C bonds, particularly alpha-cleavage (cleavage of the bond adjacent to an oxygen atom), leading to the formation of stable carbocations or oxonium ions. libretexts.orgyoutube.com Common fragmentation pathways for glycol ethers involve the cleavage of the ether linkages. libretexts.org
| Predicted m/z | Possible Fragment Ion | Plausible Origin |
|---|---|---|
| 131 | [M - CH₂CH₂OH]⁺ | Cleavage of the ethoxy-ethanol bond |
| 103 | [CH₃CH₂CH(CH₃)CH₂O]⁺ | Cleavage of the ethoxy-ethoxy bond |
| 87 | [CH₃CH₂CH(CH₃)CH₂]⁺ | Loss of the diethoxyethanol group |
| 73 | [CH₂OCH₂CH₂OH]⁺ | Cleavage of the 2-methylbutoxy group |
| 57 | [C₄H₉]⁺ | Fragmentation of the 2-methylbutyl group |
| 45 | [CH₂CH₂OH]⁺ | Alpha-cleavage at the terminal ethanol |
High-Resolution Mass Spectrometry (HRMS) can determine the mass of an ion with very high accuracy (typically within 5 ppm), which allows for the determination of the elemental composition of the molecular ion and its fragments. enovatia.com The calculated exact mass of the neutral molecule C₉H₂₀O₃ is 176.14124 g/mol . epa.gov HRMS would be able to confirm this elemental composition by measuring the m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺ in soft ionization techniques) with high precision, distinguishing it from other isobaric compounds. nih.govmissouri.edursc.org
In the absence of experimental fragmentation data, computational methods can be employed to predict mass spectra. nih.gov These in silico fragmentation tools use algorithms based on known chemical fragmentation rules and quantum chemical calculations to predict the most likely fragmentation pathways and the resulting mass spectrum for a given molecular structure. acs.orgacdlabs.comepfl.ch Programs like CFM-ID (Competitive Fragmentation Modeling-ID) and other machine learning models can simulate the EI-MS process, providing a theoretical spectrum that can be used for tentative identification. galaxyproject.org Such an approach for Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- would involve computational cleavage of bonds, calculation of the stability of the resulting fragments, and prediction of their relative abundances.
Mass Spectrometry (MS) and Fragmentation Analysis
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are paramount for the detailed analysis of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-." The choice between gas and liquid chromatography is dictated by the compound's volatility and thermal stability, as well as the complexity of the sample matrix.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like glycol ethers. gcms.czrestek.com For compounds structurally similar to "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-," GC-MS provides excellent separation and definitive identification.
The selection of the GC column is critical for achieving good resolution. Columns with cyanopropylphenyl-based stationary phases are often recommended for the analysis of glycol ethers. gcms.czrestek.com A thinner film thickness can lead to faster analysis times while maintaining good separation. restek.com Electron ionization (EI) is a common technique used in GC-MS for the analysis of these compounds, typically generating characteristic fragmentation patterns that aid in structural elucidation. The glycol units in these molecules tend to fragment readily, often resulting in abundant ions at lower mass-to-charge ratios. gcms.czrestek.com
A typical GC-MS method for the analysis of glycol ethers may involve a temperature program that starts at a low temperature and ramps up to a higher temperature to ensure the elution of all compounds of interest. mdpi.com The mass spectrometer is often operated in scan mode to acquire full mass spectra for identification. gcms.czrestek.com
Table 1: Illustrative GC-MS Parameters for the Analysis of Glycol Ethers
| Parameter | Value |
| GC Column | Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 240 °C |
| Carrier Gas | Helium at 0.8 mL/min |
| Oven Program | 40 °C (hold 1 min), then 8 °C/min to 240 °C |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 20-200 amu |
Note: This data is representative of methods used for analogous glycol ethers and serves as a starting point for method development for "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-".
Liquid Chromatography (LC) and Hyphenated Techniques (HPLC-MS/MS, UPLC-MS/Q-TOF)
For higher molecular weight or more polar analogs that are not amenable to GC, liquid chromatography is the method of choice. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or quadrupole time-of-flight (Q-TOF) mass spectrometry offer high sensitivity and selectivity. polymex.fracs.org
Reversed-phase HPLC is commonly used for the separation of alcohol ethoxylates and similar surfactants. acs.org The coupling of LC with mass spectrometry, particularly with electrospray ionization (ESI), is well-suited for the analysis of these polar molecules. acs.org UPLC-MS/Q-TOF systems provide high-resolution mass data, which is invaluable for the identification and structural elucidation of unknown compounds and their metabolites. polymex.frshimadzu.com This technique can determine the composition and chain length distribution of complex surfactant mixtures. polymex.fr
Table 2: Example LC-MS/MS Parameters for the Analysis of Alcohol Ethoxylates
| Parameter | Value |
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with a buffer like ammonium (B1175870) acetate (B1210297) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (for MS/MS) or Q-TOF (for high resolution) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification |
Note: These parameters are based on methods for structurally related alcohol ethoxylates and would require optimization for "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-".
Sample Preparation Techniques for Analytical Studies
Effective sample preparation is crucial for accurate and reliable analytical results. The goal is to extract the target analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.
Extraction Methods (Soxhlet, Ultrasound, Solvent Extraction)
The choice of extraction method depends on the sample matrix (e.g., solid, liquid) and the properties of the analyte.
Soxhlet Extraction : This is a classic and exhaustive technique for extracting nonvolatile and semi-volatile organic compounds from solid samples like soil and sludge. ollital.comepa.gov The process involves continuous washing of the sample with a solvent, ensuring thorough extraction. hielscher.com A mixture of acetone (B3395972) and hexane (B92381) is often used for the extraction of semi-volatile organics. epa.gov
Ultrasound-Assisted Extraction (UAE) : UAE is a more rapid and environmentally friendly alternative to traditional methods. mdpi.comresearchgate.net It uses ultrasonic waves to enhance the extraction of analytes from the sample matrix into a solvent. mdpi.com This technique requires smaller amounts of sample and solvent. mdpi.comresearchgate.net
Solvent Extraction : For liquid samples, particularly aqueous ones, direct solvent extraction (also known as liquid-liquid extraction) can be employed. However, due to the high water solubility of many glycol ethers, this method can be inefficient. sigmaaldrich.comdamascuscitizensforsustainability.org Alternative approaches like salting-out extraction may be necessary to improve recovery. who.int
Concentration and Clean-up Procedures
After extraction, the extract often needs to be concentrated and cleaned up to remove co-extracted matrix components that could interfere with the analysis.
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. thermofisher.comlibretexts.org It involves passing the sample extract through a cartridge containing a solid adsorbent. libretexts.org By selecting the appropriate sorbent and elution solvents, it is possible to selectively retain the analyte of interest while interferences are washed away, or vice-versa. libretexts.orgdiva-portal.org For polar compounds like glycol ethers in aqueous samples, graphitized carbon-based sorbents have shown promise for retention and subsequent elution with an organic solvent. sigmaaldrich.com This not only cleans up the sample but also allows for solvent exchange into a medium more compatible with the analytical instrument. sigmaaldrich.com
Other concentration techniques include evaporation of the solvent under a stream of nitrogen or using a Kuderna-Danish concentrator, which is often employed after Soxhlet extraction. epa.govepa.gov
Quantitative Analysis Methodologies and Validation
For quantitative analysis, a validated analytical method is essential to ensure the reliability and accuracy of the results. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ucl.ac.beresearchgate.net
The validation of a chromatographic method typically involves evaluating several key parameters as defined by guidelines from organizations like the International Council for Harmonisation (ICH). researchgate.netdemarcheiso17025.com
Key Validation Parameters:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.com
Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com
Accuracy : The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by recovery studies on spiked samples. nih.gov
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability and intermediate precision. demarcheiso17025.com
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. demarcheiso17025.com
For quantification, an external standard calibration is commonly used. nih.gov This involves preparing a series of standards of known concentrations and generating a calibration curve by plotting the instrument response against the concentration. The concentration of the analyte in the sample is then determined by interpolating its response from this curve.
Environmental Transport, Fate, and Degradation Pathways
Atmospheric Transport and Deposition Mechanisms
Limited specific data exists for the atmospheric transport and deposition of Ethanol (B145695), 2-[2-(2-methylbutoxy)ethoxy]-. However, its behavior can be inferred from its physicochemical properties. With a predicted low vapor pressure, significant partitioning to the atmosphere is not anticipated under normal environmental conditions. If released into the air, the compound is expected to exist predominantly in the vapor phase.
The primary degradation mechanism in the atmosphere for similar glycol ethers is reaction with photochemically produced hydroxyl radicals. The rate of this reaction is a key factor in determining the atmospheric half-life of the compound. While specific kinetic data for Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is not available, its structural similarity to other glycol ethers suggests it would undergo similar degradation processes.
Deposition from the atmosphere can occur through wet deposition (rain-out) and dry deposition. Given its predicted water solubility, wet deposition is likely a significant removal mechanism from the atmosphere.
Aquatic and Terrestrial Environmental Partitioning
The partitioning of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- in aquatic and terrestrial environments is governed by its solubility, volatility, and adsorption characteristics.
Volatilization from water surfaces is not expected to be a significant fate process. This is based on the compound's low estimated Henry's Law Constant. The Henry's Law Constant is a measure of the partitioning of a chemical between water and air. A low value indicates a preference for the aqueous phase over the gas phase.
The tendency of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- to adsorb to soil and sediment particles is predicted to be low. The soil adsorption coefficient (Koc) is a measure of this tendency. Based on estimations for structurally similar compounds, the Koc for this compound is expected to be low. A low Koc value suggests that the compound will have high mobility in soil and is less likely to partition to sediment in aquatic systems. Consequently, it has a higher potential to leach into groundwater.
Biodegradation in Environmental Systems
Biodegradation is a primary pathway for the removal of many organic chemicals from the environment. This process involves the breakdown of the compound by microorganisms.
There is a lack of specific experimental data on the aerobic biodegradation of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-. However, many glycol ethers are known to be readily biodegradable under aerobic conditions. It is plausible that this compound would also undergo aerobic degradation, although the specific kinetics and half-life in various environmental compartments (soil, water) have not been documented. The degradation pathway would likely involve the oxidation of the terminal alcohol group and subsequent cleavage of the ether linkages.
Information regarding the anaerobic biodegradation of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is not available. For many organic compounds, anaerobic biodegradation proceeds at a slower rate than aerobic degradation. The potential for this compound to be degraded in anaerobic environments such as sediments and anoxic zones in soil and water is currently unknown. The potential products of anaerobic degradation would depend on the specific metabolic pathways of the microorganisms present.
Enzymatic Pathways in Microbial Degradation
The microbial degradation of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is presumed to follow pathways similar to those observed for other ethylene (B1197577) glycol ethers. researchgate.netnih.gov The process is initiated by the oxidation of the terminal alcohol group, a mechanism analogous to the well-understood degradation of ethanol. wikipedia.orgnih.gov
This biodegradation is a multi-step process:
Initial Oxidation: The terminal ethanol moiety is first oxidized to an aldehyde by alcohol dehydrogenase (ADH) enzymes. nih.govnih.gov
Aldehyde Oxidation: The resulting aldehyde intermediate is subsequently oxidized to the corresponding carboxylic acid, an alkoxyacetic acid, by aldehyde dehydrogenase (ALDH) enzymes. nih.govnih.gov This metabolic activation is a critical step in the breakdown of glycol ethers. damascuscitizensforsustainability.org
Ether Cleavage: Following the initial oxidations, the ether bonds are cleaved. This can be accomplished by specific ether-scission enzymes, such as monooxygenases, which would break down the larger molecule into smaller, more readily metabolizable intermediaries. researchgate.netresearchgate.net
Central Metabolism Integration: The smaller molecules generated from ether cleavage, such as acetate (B1210297), are then activated for entry into the cell's central metabolic pathways, like the tricarboxylic acid (TCA) cycle. researchgate.net
The key enzymes, Acetyl-CoA Synthetase and Acetaldehyde Dehydrogenase, play crucial roles in this process.
Acetaldehyde Dehydrogenase (ALDH): This enzyme is vital for the second step of the degradation pathway, catalyzing the conversion of the toxic aldehyde intermediate into a less harmful carboxylic acid. wikipedia.orgtaylorandfrancis.com In humans and other organisms, ALDH enzymes are a broad class responsible for oxidizing various aldehydes. wikipedia.org The specific ALDH isoforms involved in glycol ether degradation may differ based on the length of the carbon chain. nih.gov
Acetyl-CoA Synthetase (ACS): After the glycol ether molecule is broken down, acetate is a likely product. Acetyl-CoA synthetase activates acetate by converting it into acetyl-CoA. wikipedia.org This reaction requires ATP and Coenzyme A (CoA). wikipedia.org Once formed, acetyl-CoA can be used in the TCA cycle for energy production or serve as a building block for fatty acid synthesis. wikipedia.org This enzyme provides the critical link between the degradation of the parent compound and the central energy-generating pathways of the microbe. nih.gov
The proposed enzymatic degradation pathway is summarized in the table below.
| Step | Process | Key Enzyme Class | Intermediate/Product |
| 1 | Oxidation of terminal alcohol | Alcohol Dehydrogenase (ADH) | Alkoxy-acetaldehyde |
| 2 | Oxidation of aldehyde | Acetaldehyde Dehydrogenase (ALDH) | Alkoxyacetic acid |
| 3 | Ether bond scission | Monooxygenase / Etherase | Smaller alcohols and acids (e.g., acetate) |
| 4 | Activation for central metabolism | Acetyl-CoA Synthetase (ACS) | Acetyl-CoA |
Interactions with Co-contaminant Biodegradation
When Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is present in the environment as part of a mixture of contaminants, particularly with compounds like benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), its biodegradation can significantly influence the fate of these co-contaminants. ufsc.br This interaction is analogous to the well-documented effects of ethanol on BTEX plumes in groundwater following a gasohol spill. researchgate.net
The primary mechanism of interaction is preferential biodegradation. researchgate.net As an oxygenated and water-soluble compound, Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is generally a more favorable substrate for microbial metabolism compared to the less soluble and more chemically stable BTEX compounds. collectionscanada.gc.ca This leads to several potential outcomes:
Inhibition of BTEX Degradation: Microorganisms will preferentially consume the glycol ether, leading to a depletion of essential resources required for the breakdown of BTEX. This includes the consumption of terminal electron acceptors (such as oxygen, nitrate, and sulfate) and key nutrients. ufsc.brresearchgate.net The resulting anoxic conditions can significantly slow down or halt the aerobic biodegradation of BTEX, potentially leading to longer and more persistent contaminant plumes. researchgate.netosti.gov
Sequential Degradation: The degradation of the contaminant mixture often occurs in a sequential manner, where the glycol ether is consumed first, followed by the degradation of BTEX compounds once the primary substrate is exhausted. osti.gov
Environmental Modeling of Fate and Transport
Predicting the environmental distribution of a chemical requires understanding its transport and fate, which can be estimated using various environmental models. cdc.gov These models rely on the specific physical and chemical properties of the compound to forecast its partitioning between air, water, soil, and sediment. cdc.gov
| Property | Significance for Modeling | Expected Value Trend for Glycol Ethers |
| Water Solubility | Governs concentration in aquatic systems and potential for groundwater contamination. who.int | High, due to the presence of ether and hydroxyl groups. wikipedia.org |
| Vapor Pressure | Determines the tendency of the compound to volatilize from soil or water into the atmosphere. cdc.gov | Relatively low, leading to slower evaporation compared to smaller alcohols. wikipedia.org |
| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. collectionscanada.gc.ca | Low to moderate, suggesting a limited tendency to bioaccumulate. who.int |
| Organic Carbon-Water Partition Coefficient (Koc) | Predicts the mobility of the compound in soil; higher values indicate stronger binding to soil and less leaching to groundwater. cdc.gov | Low, indicating high mobility in soil and potential for groundwater transport. nih.gov |
| Henry's Law Constant | Measures the tendency for the chemical to partition from an aqueous solution into the vapor phase. cdc.gov | Low, indicating it will preferentially remain in the water phase rather than volatilizing. |
Due to its high water solubility and low expected Koc value, Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is expected to be mobile in soil and have the potential to contaminate groundwater. nih.gov Its transport in groundwater would likely be unretarded, similar to ethanol. nih.gov
Simulation of Degradation in Complex Matrices
General principles of environmental fate modeling for organic chemicals suggest that the degradation of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" in complex matrices will be governed by a combination of biotic and abiotic processes. Key factors influencing its degradation pathway and rate include its physicochemical properties, the microbial populations present in the environment, and prevailing environmental conditions such as temperature, pH, and oxygen availability.
Based on the behavior of analogous compounds like diethylene glycol monoethyl ether and diethylene glycol dimethyl ether, it is anticipated that "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" will not undergo significant hydrolysis or direct photolysis in the environment. taylorfrancis.comtaylorfrancis.com Due to its expected miscibility in water, processes such as volatilization from water surfaces, adsorption to soil organic matter, and bioconcentration in aquatic organisms are not considered to be significant fate processes. taylorfrancis.comtaylorfrancis.com
Biodegradation is expected to be the primary pathway for the removal of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" from the environment. Studies on various glycol ethers have demonstrated that they are susceptible to microbial degradation. For instance, ethylene glycol undergoes rapid biodegradation in both aerobic and anaerobic conditions. researchgate.net Bacteria isolated from soil and activated sludge have been shown to assimilate and degrade various ethylene glycol ethers. taylorfrancis.com The metabolic pathway likely involves the oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid, followed by further breakdown.
While specific kinetic data and degradation half-life simulations for "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" are not available, predictive models based on quantitative structure-activity relationships (QSARs) could be employed to estimate these parameters. Such models would utilize the molecular structure of the compound to predict its environmental behavior.
The following table summarizes the expected environmental fate processes for "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" based on the behavior of structurally related glycol ethers.
| Environmental Process | Expected Significance for Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- | Rationale based on Analogous Compounds |
| Biodegradation | High | Primary degradation pathway for glycol ethers. researchgate.net |
| Hydrolysis | Low | Not expected to be a significant process for diethylene glycol ethers. taylorfrancis.comtaylorfrancis.com |
| Photolysis | Low | Direct photolysis is not a major degradation pathway for similar compounds. taylorfrancis.comtaylorfrancis.com |
| Volatilization | Low | High water solubility and low vapor pressure suggest minimal volatilization from water. taylorfrancis.comtaylorfrancis.com |
| Adsorption to Soil/Sediment | Low | High water solubility limits partitioning to organic matter. taylorfrancis.com |
| Bioaccumulation | Low | Low potential for bioconcentration in aquatic organisms. taylorfrancis.comtaylorfrancis.com |
Further research involving laboratory simulation tests, such as river die-away tests or soil microcosm studies, would be necessary to generate specific data on the degradation kinetics and pathways of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" in various environmental compartments.
Advanced Applications and Functionalization in Chemical Sciences
Role as a Chemical Intermediate in Organic Synthesis
The utility of Ethanol (B145695), 2-[2-(2-methylbutoxy)ethoxy]- in organic synthesis stems from its identity as a functionalized alcohol. The terminal hydroxyl (-OH) group serves as a primary reactive site for building more complex molecules.
The presence of a primary alcohol functional group allows Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- to serve as a direct precursor for the synthesis of various ester and ether derivatives.
Esters are commonly produced when an alcohol reacts with a carboxylic acid in a process known as esterification, which is typically catalyzed by a strong acid. libretexts.org Alternatively, more vigorous reactions with acyl chlorides or acid anhydrides also yield esters. libretexts.org In this context, the hydroxyl group of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- can react to form an ester bond, attaching the entire glycol ether chain to a parent acid molecule. This reaction is a foundational method for creating derivatives with modified properties. For example, related amino-alcohols like 2-(2-diethylaminoethoxy)-ethanol are readily esterified using carbonyl halogenides (acyl chlorides) to produce complex esters. google.com
The synthesis of further ether derivatives is also possible. While the existing ether linkages in the molecule are generally stable, the terminal alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide (in a Williamson-type ether synthesis) to create a new ether bond. This functionalization is pivotal for creating compounds with tailored solubility and reactivity.
Beyond simple derivatization, Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- functions as a molecular building block for constructing larger, more intricate chemical structures. semanticscholar.org The strategic selection of fundamental building blocks is crucial, as the final properties of a complex material arise from the innate characteristics of its components. semanticscholar.org
The structure of this glycol ether—a flexible diether linkage combined with a moderately bulky, hydrophobic 2-methylbutoxy group—can be used to introduce specific properties like plasticization, solvency, and steric hindrance into a target molecule. Synthetic chemists can incorporate this unit into pharmaceuticals, agrochemicals, or specialty polymers. For instance, related multi-ether compounds are used as starting materials in multi-step syntheses to produce complex amines and other functionalized molecules. cymitquimica.comrsc.org The defined length and polarity of the glycol ether chain allow for precise control over the architecture and properties of the final product.
Applications in Materials Science and Polymer Chemistry
In the realm of materials science, Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is valued for its influence on the properties of polymers and coatings, primarily due to its slow evaporation rate and excellent solvency.
The terminal hydroxyl group of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- allows it to participate in polymerization reactions. It can act as an initiator for certain types of ring-opening polymerization or be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206) ester, through reaction with acrylic acid or its derivatives. Once functionalized, it can be incorporated into polymer chains via free-radical polymerization.
Furthermore, this compound can be involved in creating cross-linked polymer networks. Cross-linking imparts durability, chemical resistance, and thermal stability to materials by forming chemical bridges between polymer chains. The hydroxyl group can react with various cross-linking agents, such as diisocyanates or melamine-formaldehyde resins, to integrate the glycol ether structure into the final cured material. google.com This process is essential in the formulation of high-performance adhesives, coatings, and thermosetting plastics.
One of the most significant applications for higher-order glycol ethers is as coalescing aids in latex paints and coatings. eastman.com Latex coatings form a continuous film through a process called coalescence, where discrete polymer particles fuse together as the water in the formulation evaporates. specialchem.com This process is dependent on temperature; the minimum film-forming temperature (MFFT) is the lowest temperature at which the polymer particles can deform and merge to form a coherent film. specialchem.comcoatingsworld.com
Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- acts as a temporary plasticizer for the polymer particles, reducing the MFFT and allowing a smooth, durable film to form at ambient temperatures. specialchem.com Its slow evaporation rate is critical, ensuring that it remains in the film long enough to facilitate coalescence but eventually volatilizes to allow the coating to achieve its final hardness and performance properties. Glycol ethers are highly efficient in this role, significantly lowering the MFFT of various latex emulsions even at low concentrations. eastman.com
Table 1: Illustrative Effect of Glycol Ether Coalescing Aids on the Minimum Film-Forming Temperature (MFFT) of Various Latex Emulsions This table presents representative data for glycol ethers similar in function to Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- to demonstrate their coalescing efficiency.
| Coalescing Solvent Type | Latex Emulsion System | MFFT at 4% Concentration (°C) | MFFT at 8% Concentration (°C) |
|---|---|---|---|
| High-Order Glycol Ether | Styrene Acrylic | 8 | <0 |
| High-Order Glycol Ether | Vinyl Acetate (B1210297)/Acrylic | 2 | <0 |
| High-Order Glycol Ether | Vinyl Acetate | 11 | <0 |
Data adapted from performance metrics of analogous glycol ether solvents. eastman.com
The molecular structure of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- makes it an excellent solvent for a wide range of materials used in the chemical industry. The ether and alcohol groups provide polarity and hydrogen bonding capability, allowing it to dissolve polar substances, while the alkyl chain provides nonpolar character for dissolving hydrophobic resins and dyes. eastman.com
This amphipathic nature makes it a powerful, slow-evaporating solvent used in formulations for paints, inks, and industrial cleaners. epa.gov Its ability to dissolve a broad spectrum of polymer resins is a key advantage in the coatings industry, where compatibility between different components is essential for a stable and effective product. eastman.com
Table 2: General Solubility of Coating Resins in High-Order Glycol Ethers This table illustrates the broad solvency power of glycol ethers like Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- across different classes of coating resins.
| Resin Type | Representative Resin | Solubility |
|---|---|---|
| Acrylic | Paraloid™ B-66 | Soluble |
| Alkyd | Beckosol™ 12-037 | Soluble |
| Epoxy | Epon™ 1001 | Soluble |
| Melamine | Cymel™ 303 | Soluble |
| Polyamide | Versamid™ 115 | Soluble |
| Urea | Resimene™ 980 | Soluble |
| Nitrocellulose | RS™ 1/2-sec | Insoluble |
| Vinyl Chloride/Acetate | UCAR™ VYHH | Insoluble |
Solubility data based on analogous glycol ether solvents. eastman.com
Interfacial and Solution Chemistry Applications of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-
The unique molecular structure of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-, a member of the glycol ether family, dictates its valuable properties in interfacial and solution chemistry. Possessing both a hydrophilic (water-loving) portion, comprised of the ethoxy and terminal ethanol groups, and a lipophilic (oil-loving) portion, the 2-methylbutoxy group, this compound exhibits amphiphilic characteristics. This dual nature enables it to function effectively at the interface between immiscible phases, such as oil and water, and to act as a versatile solvent for a wide array of substances.
Surfactant and Emulsifier Formulations
The amphiphilic nature of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- allows it to act as a surfactant, reducing the surface tension between liquids or between a liquid and a solid. When introduced into a system containing both aqueous and organic components, its molecules align themselves at the interface, lowering the interfacial energy and facilitating the mixing of these otherwise immiscible phases. This property is fundamental to its application in emulsifier formulations, where it helps to create and stabilize emulsions.
In broader applications, glycol ethers with similar structures are essential components in paints and coatings, where they function as coupling and coalescing agents. alliancechemical.com They ensure that various components like pigments and resins remain properly dispersed. alliancechemical.com The presence of a sulfonate group in a similar ethanol derivative enhances its ionic character, making it useful as a surfactant or in formulations requiring improved wetting properties. cymitquimica.com
Table 1: Functional Roles of Glycol Ethers in Formulations
| Functional Role | Mechanism of Action | Industrial Application Example |
| Surfactant | Reduces surface tension at interfaces due to amphiphilic nature. | Cleaning products, degreasers. |
| Emulsifier | Stabilizes mixtures of immiscible liquids (e.g., oil and water). | Cosmetics, personal care products. |
| Coupling Agent | Keeps pigments and resins dispersed in a formulation. alliancechemical.com | Paints, coatings, and inks. alliancechemical.comgrandviewresearch.com |
| Coalescing Agent | Helps latex particles fuse to form a continuous film as paint dries. alliancechemical.com | Latex paints and coatings. alliancechemical.com |
Solvation Properties in Diverse Media
Glycol ethers are recognized for their superior solvency, bridging the gap between water-based and oil-based systems. alliancechemical.com The structure of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- allows it to dissolve a wide range of chemically diverse compounds, including oils, resins, waxes, and greases. wikipedia.org Its miscibility with water, as well as various organic solvents like ethanol and acetone (B3395972), makes it an ideal multi-purpose solvent and an effective coupling agent in complex formulations. wikipedia.org
The solubility characteristics are influenced by the ether linkages and the alcohol group, which contribute to its solubility in polar solvents. cymitquimica.com The study of how different salts dissolve in solvents like water, methanol, and ethanol provides insight into the broader field of solvation in polar and mixed-solvent systems. seniorchem.com The properties of a solvent system can be significantly altered by the addition of other polar solvents; for instance, adding ethanol to water changes the surface tension and can influence the critical micelle concentration (cmc) of surfactants.
Table 2: General Solubility of Glycol Ethers
| Solvent Type | Solubility | Rationale |
| Water | Miscible/Soluble | The hydrophilic ether and hydroxyl groups form hydrogen bonds with water molecules. alliancechemical.com |
| Alcohols (e.g., Ethanol) | Miscible | "Like dissolves like" principle; both are polar molecules capable of hydrogen bonding. chegg.com |
| Ketones (e.g., Acetone) | Miscible | Polarity and ability to engage in dipole-dipole interactions facilitate dissolution. wikipedia.org |
| Hydrocarbons (Oils, Waxes) | Soluble | The lipophilic alkyl chain interacts favorably with non-polar hydrocarbon molecules. wikipedia.org |
Emerging Research Areas in Glycol Ether Applications
The field of glycol ether research is continuously evolving, driven by the demand for safer, more sustainable, and higher-performing chemical products. grandviewresearch.comv-mr.biz Innovations are focused on addressing environmental regulations and expanding into high-technology sectors. v-mr.bizemergenresearch.com
Key emerging research areas include:
Sustainability and Green Chemistry : A significant trend is the development of bio-based glycol ethers sourced from renewable feedstocks, which aims to reduce the environmental footprint of these chemicals. v-mr.biz There is a strong push towards creating formulations with low volatile organic compound (VOC) emissions and improved biodegradability to meet stringent environmental standards. alliancechemical.comgrandviewresearch.comemergenresearch.com
Advanced and Niche Applications : Research is being directed towards creating custom glycol ether blends tailored for specialized, high-tech markets. v-mr.biz The electronics industry, for example, utilizes glycol ethers for precision cleaning of semiconductors and circuit boards. emergenresearch.com Other niche areas include aerospace and specialized coatings. v-mr.biz
"Smart" Solvent Systems : An innovative area of research involves the design of advanced glycol ether systems that can respond to external stimuli such as temperature, pH, or pressure. v-mr.biz These "smart" solvents could have applications in targeted delivery systems, responsive coatings, and controlled chemical reactions.
Technological and Formulation Advancements : Manufacturers are investing in new technologies to enhance the efficiency, performance, and stability of glycol ether products. grandviewresearch.commarketresearchfuture.com This includes the development of automated manufacturing processes and the use of techniques like microencapsulation to create novel formulations for industries ranging from automotive to cosmetics. marketresearchfuture.com The global market for glycol ethers is projected to see continued growth, driven by these innovations and expanding industrial applications. grandviewresearch.comv-mr.biz
Table 3: Future Trends in Glycol Ether Research
| Research Area | Objective | Potential Impact |
| Bio-Based Feedstocks | Reduce reliance on fossil fuels and lower carbon footprint. v-mr.biz | Increased sustainability and alignment with green chemistry principles. v-mr.biz |
| Low-VOC Formulations | Comply with air quality regulations and reduce environmental pollution. grandviewresearch.com | Development of eco-friendly paints, coatings, and cleaners. grandviewresearch.comemergenresearch.com |
| High-Tech Cleaning Agents | Meet the stringent purity requirements of the electronics industry. emergenresearch.com | Enhanced performance and longevity of microelectronic devices. emergenresearch.com |
| Responsive "Smart" Systems | Create materials that adapt to environmental changes. v-mr.biz | New applications in advanced materials and controlled chemical processes. v-mr.biz |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods can predict geometries, energies, and a variety of spectroscopic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-", DFT calculations could provide valuable insights into its optimized geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be employed to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO can indicate the molecule's susceptibility to electronic excitation.
Hypothetical DFT Data for Ethanol (B145695), 2-[2-(2-methylbutoxy)ethoxy]- This table is illustrative and based on general values for similar ethers and alcohols, as specific data for the target compound is not available.
| Property | Calculated Value | Units |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
Ab Initio Methods
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. For "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-", these methods could be used to obtain highly accurate energies and molecular properties, serving as a benchmark for DFT results. Such calculations would be instrumental in refining the understanding of the molecule's conformational landscape and the energetic barriers between different conformers.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules.
Hydrogen Bonding Networks
The terminal hydroxyl group in "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" allows it to act as both a hydrogen bond donor and acceptor. In a condensed phase, these molecules would be expected to form complex and dynamic hydrogen bonding networks. MD simulations could elucidate the nature of these networks, including the average number of hydrogen bonds per molecule, the lifetime of these bonds, and the spatial arrangement of the molecules. Understanding these networks is key to explaining macroscopic properties like viscosity and boiling point.
Solvation Dynamics
The solvation of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" in various solvents could be investigated using MD simulations. By simulating the molecule in a box of solvent molecules (e.g., water, hexane), one can study the solute-solvent interactions, the structure of the solvation shell, and the dynamics of the solvent molecules around the solute. This information is critical for predicting the compound's solubility and its behavior in different chemical environments.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating chemical reaction mechanisms. For "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-", theoretical calculations could be used to study various potential reactions, such as its oxidation or dehydration. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction rates, providing a detailed, atomistic understanding of the reaction pathway. For instance, the mechanism of ether cleavage under acidic conditions could be modeled to predict the most likely bond to break and the energetics of the process.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods like DFT can be used to calculate vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
By calculating the vibrational modes and their corresponding frequencies for the different stable conformers of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-", a theoretical infrared spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecule's structure and provide insights into its conformational composition.
Similarly, theoretical NMR chemical shifts (for ¹H and ¹³C) can be calculated. These predictions are highly sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. By averaging the predicted chemical shifts over the Boltzmann-weighted population of conformers, a theoretical NMR spectrum can be obtained that closely mimics the experimental spectrum.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Glycol Ethers
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. These models are widely used in toxicology and environmental science to predict the potential effects of chemicals for which limited experimental data is available.
For glycol ethers, QSAR models have been developed to predict various endpoints, including toxicity. These models typically use a set of calculated molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
The development of a QSAR model for glycol ethers involves several steps:
Data Collection: A dataset of glycol ethers with experimentally measured activity (e.g., toxicity) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates a subset of the descriptors to the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
QSAR models for glycol ethers have shown that descriptors related to lipophilicity, molar refractivity, and hydrogen bonding capabilities are often important for predicting their toxic effects. The insights gained from these models can help in prioritizing chemicals for further testing and in designing safer alternatives.
Table 3: Common Molecular Descriptors Used in QSAR Models for Glycol Ethers
| Descriptor Type | Example Descriptor | Property Represented |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching and connectivity |
| Physicochemical | LogP | Lipophilicity (octanol-water partition) |
| Electronic | Dipole Moment | Polarity |
Molecular Interaction Studies in Solution
Spectroscopic Probes of Molecular Associations
The study of molecular associations of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-" in solution relies on various spectroscopic techniques to elucidate the nature and extent of intermolecular interactions. These non-covalent interactions, such as hydrogen bonding and van der Waals forces, are critical in determining the macroscopic properties of the substance. Due to the presence of both ether linkages and a terminal hydroxyl group, this molecule can act as both a hydrogen bond donor and acceptor, leading to complex associative behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for investigating molecular interactions. Chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding.
In a typical ¹H NMR spectrum of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-", the protons adjacent to the oxygen atoms are expected to show characteristic downfield shifts due to the deshielding effect of the electronegative oxygen. Hydrogens on carbons adjacent to an ether oxygen typically resonate in the region of 3.4-4.5 ppm. libretexts.org The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding. In dilute, non-polar solvents, this peak is generally found further upfield. As the concentration increases or in the presence of hydrogen-bond accepting solvents, the peak shifts downfield, indicating increased hydrogen bond formation.
The predicted ¹³C NMR chemical shifts are also indicative of the molecular structure and interactions. Carbons adjacent to the ether oxygen atoms are expected to appear in the 50-80 ppm region. libretexts.org Changes in these chemical shifts upon dilution or change of solvent can provide insights into the conformational changes and molecular associations.
Predicted NMR Data for Ethanol (B145695), 2-[2-(2-methylbutoxy)ethoxy]-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hydroxyl Proton (-OH) | Variable (concentration dependent) | - |
| Methylene adjacent to OH | ~3.6 | ~61 |
| Methylene groups in ethoxy chains | 3.4 - 3.7 | 69 - 72 |
| Methylene adjacent to 2-methylbutoxy | ~3.5 | ~75 |
| Methine in 2-methylbutoxy | ~1.6 | ~35 |
| Methylene in 2-methylbutoxy | ~1.4 | ~26 |
| Methyl groups in 2-methylbutoxy | 0.8 - 0.9 | 11, 19 |
Note: These are predicted values based on typical shifts for similar functional groups and may vary based on solvent and concentration.
Infrared (IR) Spectroscopy
FTIR spectroscopy is another key technique for studying molecular associations, particularly hydrogen bonding. The O-H stretching vibration of the terminal hydroxyl group is a sensitive probe of its environment. In a non-associated state (e.g., in a dilute solution in a non-polar solvent), the O-H stretch appears as a sharp band around 3600-3650 cm⁻¹. In the presence of hydrogen bonding, this band broadens and shifts to a lower frequency (typically 3200-3400 cm⁻¹). The extent of this shift and the broadening of the peak can be correlated with the strength of the hydrogen bond.
The C-O-C stretching vibrations of the ether linkages are also informative. These typically appear as strong absorptions in the 1000-1300 cm⁻¹ region. libretexts.org For saturated ethers, a strong C-O-C asymmetric stretch is expected between 1140 and 1070 cm⁻¹. spectroscopyonline.com The position and shape of these bands can be influenced by the molecular conformation and interactions with the solvent. cdnsciencepub.com In some cases, multiple peaks can be observed for the C-O-C stretching, which can be attributed to different rotational isomers (gauche and trans conformations) of the OCH₂CH₂O groups. cdnsciencepub.com
Computational Validation of Molecular Interaction Models
Computational chemistry provides a powerful complement to experimental spectroscopic studies for understanding the molecular interactions of "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-". Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be used to build and validate models of molecular associations in solution.
Molecular Dynamics (MD) Simulations
MD simulations can model the behavior of a large ensemble of molecules over time, providing insights into the structure and dynamics of the liquid state. For "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-", MD simulations, particularly in aqueous solutions, can reveal detailed information about the hydrogen-bonding network. researchgate.net These simulations can quantify the average number of hydrogen bonds per molecule, the lifetimes of these bonds, and the preferred orientations of interacting molecules. nih.govacs.org
For example, simulations of similar glycol ethers in water have shown that the presence of the ether oxygen atoms can influence the local water structure. nih.gov The interplay between intramolecular and intermolecular hydrogen bonding can also be investigated. researchgate.net By comparing simulation results, such as radial distribution functions, with experimental data (e.g., from neutron scattering), the force fields used in the simulations can be validated and refined.
Key Parameters from MD Simulations of Glycol Ether-Water Mixtures
| Parameter | Information Provided |
| Radial Distribution Function (g(r)) | Describes the probability of finding another atom at a certain distance, revealing the local molecular structure. |
| Hydrogen Bond Lifetime | Indicates the stability of hydrogen bonds between solute-solute, solute-solvent, and solvent-solvent molecules. acs.org |
| Coordination Number | The average number of nearest neighbors to a given molecule, providing insight into the packing in the liquid. |
| Self-Diffusion Coefficient | Measures the translational mobility of molecules, which is affected by intermolecular interactions. nih.gov |
Density Functional Theory (DFT) Calculations
DFT calculations are employed to study the geometries, energies, and vibrational frequencies of small molecular clusters in detail. For "Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-", DFT can be used to model the interactions between a few molecules to understand the fundamental nature of the hydrogen bonds and other non-covalent interactions. semanticscholar.org
By calculating the binding energies of different dimer and trimer configurations, the most stable association structures can be identified. africaresearchconnects.com These calculations can also predict vibrational frequency shifts, such as the red shift in the O-H stretching frequency upon hydrogen bond formation, which can be directly compared with experimental IR spectra to validate the computational model. nih.gov Natural bond orbital (NBO) analysis within DFT calculations can further elucidate the nature of the interactions, such as charge transfer between molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-?
- Methodology : The compound can be synthesized via stepwise ethoxylation of 2-methylbutanol with ethylene oxide under controlled alkaline conditions (e.g., using NaOH or KOH as catalysts). Intermediate purification via fractional distillation is critical to isolate the target ethoxylated product. Multi-step procedures described in patent applications for similar ethoxylated alcohols (e.g., Example 419 in EP 4,374,877 A2) provide a template for optimizing reaction parameters like temperature (80–120°C) and pressure .
Q. How can spectroscopic techniques (e.g., IR, NMR, MS) characterize Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-?
- Methodology :
- IR Spectroscopy : Identify ether (C-O-C) stretching vibrations at 1100–1250 cm⁻¹ and hydroxyl (-OH) bands near 3400 cm⁻¹. Compare with reference spectra for structurally analogous compounds like 2-(2-butoxyethoxy)ethanol .
- NMR : Use ¹H NMR to resolve methyl groups (δ 0.8–1.0 ppm for terminal CH₃), ethoxy chain protons (δ 3.4–3.7 ppm), and hydroxyl protons (δ 1.5–2.5 ppm, exchange-dependent) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., calculated for C₁₀H₂₂O₃: 190.1569 g/mol) and fragmentation patterns of branched alkoxy chains .
Q. What thermodynamic properties (e.g., enthalpy, heat capacity) are critical for experimental design involving this compound?
- Methodology : Refer to NIST Chemistry WebBook data for analogous glycol ethers, such as 2-(2-butoxyethoxy)ethanol, which report liquid-phase enthalpy of formation (ΔfH°liquid ≈ -600 kJ/mol) and temperature-dependent heat capacity (Cp,liquid ≈ 250–300 J/mol·K at 25–100°C). Use calorimetry (e.g., DSC) to validate experimental values .
Advanced Research Questions
Q. How do solvent-solvent and solute-solvent interactions influence the application of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- in organic synthesis?
- Methodology : Study polarity (via Hansen solubility parameters) and hydrogen-bonding capacity using solvatochromic probes (e.g., Reichardt’s dye). The compound’s amphiphilic structure enhances solubility of polar and nonpolar reactants, making it suitable for phase-transfer catalysis. Compare with 2-(2-ethylhexyloxy)ethanol, which exhibits similar solvation behavior in polymer chemistry .
Q. What experimental designs are recommended for assessing the compound’s toxicity in biological systems?
- Methodology :
- In vitro : Use hepatic cell lines (e.g., HepG2) to evaluate metabolic toxicity via MTT assays, focusing on glutathione depletion and oxidative stress markers. Reference GHS classification data for structurally related glycol ethers (e.g., H360D: suspected reproductive toxicity) .
- In vivo : Conduct OECD guideline-compliant studies (e.g., acute oral toxicity in rodents) with dose-response analysis. Monitor biomarkers like urinary alkoxyacetic acids, which correlate with metabolic degradation .
Q. How can researchers resolve contradictions in reported toxicity data for ethoxylated alcohols?
- Methodology : Perform comparative metabolomics to identify species-specific metabolic pathways (e.g., rodent vs. human liver microsomes). Validate discrepancies using in silico QSAR models (e.g., EPA’s ECOTOX database) and cross-reference with regulatory assessments (e.g., ECHA REACH dossiers) .
Q. What strategies optimize the compound’s use in drug delivery systems?
- Methodology : Evaluate its role as a co-solvent in lipid nanoparticle formulations via stability studies (e.g., dynamic light scattering for particle size). Compare with PEGylated derivatives (e.g., triethylene glycol monomethyl ether) to assess biocompatibility and clearance rates .
Q. How does the branched alkoxy chain impact its performance in polymer science applications?
- Methodology : Synthesize block copolymers using Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- as a monomer. Analyze thermal stability (TGA) and glass transition temperatures (DSC) against linear-chain analogs (e.g., 2-(2-ethoxyethoxy)ethanol). The branched structure may reduce crystallinity, enhancing flexibility in coatings .
Q. What analytical approaches quantify environmental degradation products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
